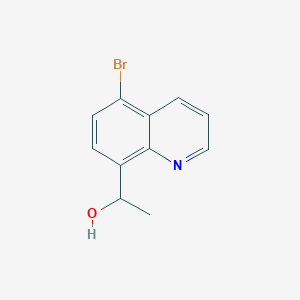
1-(5-Bromoquinolin-8-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromoquinolin-8-yl)ethanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities The compound features a quinoline ring substituted with a bromine atom at the 5-position and an ethanol group at the 8-position
Preparation Methods
The synthesis of 1-(5-Bromoquinolin-8-yl)ethanol can be achieved through several methodsThe reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in a solvent like chloroform . The resulting 5-bromo-8-hydroxyquinoline is then treated with an appropriate reagent to introduce the ethanol group, completing the synthesis.
Industrial production methods may involve more scalable and efficient processes, such as microwave-assisted synthesis or the use of recyclable catalysts to minimize environmental impact .
Chemical Reactions Analysis
1-(5-Bromoquinolin-8-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 8-quinolinol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromoquinolin-8-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to its potential antimicrobial and anticancer activities.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromoquinolin-8-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group contribute to its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
1-(5-Bromoquinolin-8-yl)ethanol can be compared with other quinoline derivatives, such as 8-hydroxyquinoline and 5-bromo-8-hydroxyquinoline. . This uniqueness makes it a valuable compound for specific research and industrial purposes.
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-(5-bromoquinolin-8-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)8-4-5-10(12)9-3-2-6-13-11(8)9/h2-7,14H,1H3 |
InChI Key |
VTWRZIPFLDBAJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=C(C=C1)Br)C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















